N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide
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Overview
Description
N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a piperidine ring, which is a six-membered ring containing five methylene bridges and one amine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide typically involves the reaction of piperidine derivatives with acetic anhydride or acetyl chloride. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction can be conducted in the presence of a base such as triethylamine to neutralize the by-products and drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry: N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of new drugs or as a probe to study biochemical pathways .
Medicine: Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- N-(Piperidin-3-ylmethyl)acetamide
- N-(Piperidin-4-ylmethyl)acetamide monohydrobromide
- N-(4-Amino-3-methylphenyl)acetamide
- N-(1-(5-Chloro-2-(piperidin-4-yl)phenyl)propyl)acetamide
Comparison: N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide is unique due to its specific structural features, such as the presence of the piperidine ring and the N-methyl group. These features confer distinct chemical and biological properties, making it different from other similar compounds. For example, the N-methyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate .
Properties
CAS No. |
123548-30-1 |
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Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-methyl-N-(3-piperidin-3-ylpropyl)acetamide |
InChI |
InChI=1S/C11H22N2O/c1-10(14)13(2)8-4-6-11-5-3-7-12-9-11/h11-12H,3-9H2,1-2H3 |
InChI Key |
SHOMPKNFRHOCIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CCCC1CCCNC1 |
Origin of Product |
United States |
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